N-(2-chloropyridin-3-yl)-3-methoxybenzamide N-(2-chloropyridin-3-yl)-3-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 546075-17-6
VCID: VC21380880
InChI: InChI=1S/C13H11ClN2O2/c1-18-10-5-2-4-9(8-10)13(17)16-11-6-3-7-15-12(11)14/h2-8H,1H3,(H,16,17)
SMILES: COC1=CC=CC(=C1)C(=O)NC2=C(N=CC=C2)Cl
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69g/mol

N-(2-chloropyridin-3-yl)-3-methoxybenzamide

CAS No.: 546075-17-6

Cat. No.: VC21380880

Molecular Formula: C13H11ClN2O2

Molecular Weight: 262.69g/mol

* For research use only. Not for human or veterinary use.

N-(2-chloropyridin-3-yl)-3-methoxybenzamide - 546075-17-6

Specification

CAS No. 546075-17-6
Molecular Formula C13H11ClN2O2
Molecular Weight 262.69g/mol
IUPAC Name N-(2-chloropyridin-3-yl)-3-methoxybenzamide
Standard InChI InChI=1S/C13H11ClN2O2/c1-18-10-5-2-4-9(8-10)13(17)16-11-6-3-7-15-12(11)14/h2-8H,1H3,(H,16,17)
Standard InChI Key VGUJWZXLRCDEIW-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)NC2=C(N=CC=C2)Cl
Canonical SMILES COC1=CC=CC(=C1)C(=O)NC2=C(N=CC=C2)Cl

Introduction

Structural Characteristics

Molecular Properties

N-(2-chloropyridin-3-yl)-3-methoxybenzamide has a molecular formula of C13H11ClN2O2, with an expected molecular weight of approximately 262.7 g/mol, similar to its structural isomer N-(2-Chloro-3-pyridinyl)-4-methoxybenzamide . The compound consists of a 2-chloropyridine ring connected to a 3-methoxybenzene ring via an amide linkage, with the methoxy group positioned at the meta position of the benzene ring rather than the para position as seen in its isomer.

The structural composition includes several key components: a pyridine ring bearing a chlorine substituent at the 2-position, an amide linkage serving as a connecting bridge, and a benzene ring with a methoxy substituent at the 3-position. This arrangement contributes to the compound's unique electronic distribution and potential for specific molecular interactions in biological systems.

Structural Features and Functional Groups

The compound contains several key functional groups that define its chemical behavior and potential interactions in biological systems. The 2-chloropyridine moiety introduces both steric effects and electronic properties that influence the molecule's reactivity and binding capabilities. The presence of the chlorine atom at the 2-position of the pyridine ring creates an electron-withdrawing effect that affects the electron density distribution throughout the molecule .

The methoxy group at the 3-position of the benzene ring introduces additional hydrogen bond accepting capability and influences the electron distribution in the aromatic system. The positioning at the meta position, as opposed to the para position seen in similar compounds, creates a distinct electronic environment that may result in unique binding properties and biological activities .

Comparative Analysis with Structural Analogs

Structural Comparison with Related Compounds

Table 1: Comparison of N-(2-chloropyridin-3-yl)-3-methoxybenzamide with Related Compounds

PropertyN-(2-chloropyridin-3-yl)-3-methoxybenzamideN-(2-Chloro-3-pyridinyl)-4-methoxybenzamideN-(2-chloropyridine-3-yl)-N-(2-ethylhexyl)-3-methoxybenzamide
Molecular FormulaC13H11ClN2O2C13H11ClN2O2C21H27ClN2O2
Molecular Weight~262.7 g/mol262.69 g/mol~374.9 g/mol
Amide TypeSecondarySecondaryTertiary
Methoxy Positionmeta (3-position)para (4-position)meta (3-position)
H-bond Donors1 (N-H)1 (N-H)0
H-bond Acceptors333

N-(2-Chloro-3-pyridinyl)-4-methoxybenzamide, documented in the PubChem database with CID 3714643, differs from our target compound only in the position of the methoxy group (para vs. meta) . This positional isomerism results in different electronic distributions within the molecule, potentially affecting hydrogen bonding patterns, receptor interactions, and physicochemical properties.

Synthesis Approaches

StepReactantsConditionsExpected Product
13-amino-2-chloropyridine + 3-methoxybenzoyl chlorideAnhydrous THF, base (e.g., NaH or TEA), 0°C to RT, N2 atmosphereN-(2-chloropyridin-3-yl)-3-methoxybenzamide
2Crude productColumn chromatography (EtOAc:n-hexane)Purified N-(2-chloropyridin-3-yl)-3-methoxybenzamide

This proposed synthetic route is based on the amidation reaction described for similar compounds in search result , where the reaction between an amine and an acid chloride forms an amide bond under basic conditions. The reaction would likely proceed efficiently due to the high reactivity of the acid chloride and the nucleophilicity of the primary amine in 3-amino-2-chloropyridine .

Key Reagents and Reaction Conditions

The synthesis would typically be conducted under anhydrous conditions using dried tetrahydrofuran (THF) as the solvent and under an inert nitrogen atmosphere to prevent unwanted side reactions. A base such as sodium hydride (NaH) or triethylamine (TEA) would be employed to neutralize the hydrogen chloride generated during the reaction and to enhance the nucleophilicity of the amine group .

The reaction temperature would likely be controlled, starting at 0°C during the addition of reagents and then allowing the mixture to warm to room temperature for completion of the reaction. After completion, the product would be isolated and purified through standard techniques such as extraction, washing with brine solution, and column chromatography using ethyl acetate and n-hexane as eluents .

Physical and Chemical Properties

Predicted Physical Properties

Based on structural similarity to related benzamide derivatives, N-(2-chloropyridin-3-yl)-3-methoxybenzamide would likely exhibit the following physical properties:

Table 3: Predicted Physical Properties of N-(2-chloropyridin-3-yl)-3-methoxybenzamide

PropertyPredicted ValueBasis for Prediction
Physical StateWhite to off-white crystalline solidCommon for similar benzamides
SolubilitySoluble in DCM, THF, DMSO; Sparingly soluble in alcohols; Insoluble in waterBased on functional groups and similar compounds
Melting PointApproximately 180-200°CTypical range for similar amides with aromatic rings
Log P~2.4-2.8Estimated based on similar structure to N-(2-Chloro-3-pyridinyl)-4-methoxybenzamide
Hydrogen Bond Donors1 (N-H)Structural feature
Hydrogen Bond Acceptors3 (pyridine N, amide C=O, methoxy O)Structural features

The presence of both hydrophilic functional groups (amide, methoxy) and hydrophobic aromatic rings would contribute to a moderate lipophilicity, making the compound likely soluble in most organic solvents while remaining relatively insoluble in water. The amide linkage would contribute to a relatively high melting point due to strong intermolecular hydrogen bonding in the crystal structure .

Chemical Reactivity

The chemical behavior of N-(2-chloropyridin-3-yl)-3-methoxybenzamide would be dominated by its functional groups:

The 2-chloropyridine moiety introduces potential for nucleophilic aromatic substitution reactions at the carbon bearing the chlorine atom, especially under forcing conditions. This reactivity could be exploited for further derivatization of the molecule to create more complex structures or to optimize activity .

The methoxy group is susceptible to demethylation under certain conditions, particularly with strong Lewis acids or nucleophilic reagents. This reaction could potentially be utilized to access the corresponding hydroxy derivative if desired for structure-activity relationship studies.

The pyridine nitrogen provides a basic site capable of protonation or coordination with metal ions, which might contribute to the compound's solubility in acidic media and potential for metal complex formation .

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